molecular formula C18H19NO B180240 1-Benzyl-2-phenylpiperidin-4-one CAS No. 167705-56-8

1-Benzyl-2-phenylpiperidin-4-one

Cat. No. B180240
M. Wt: 265.3 g/mol
InChI Key: SXBALVCQZRIWQR-UHFFFAOYSA-N
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Description

1-Benzyl-2-phenylpiperidin-4-one is a chemical compound with the molecular formula C18H19NO . It has an average mass of 265.350 Da and a monoisotopic mass of 265.146667 Da . It is also known by its IUPAC name, 1-benzyl-2-phenyl-4-piperidinone .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-phenylpiperidin-4-one consists of a piperidinone ring with a phenyl group and a benzyl group attached . The exact 3D structure and stereochemistry are not provided in the available sources.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzyl-2-phenylpiperidin-4-one are not detailed in the available sources, it’s worth noting that piperidine derivatives, which this compound is a part of, are often involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

1-Benzyl-2-phenylpiperidin-4-one has a molecular weight of 265.35 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .

Scientific Research Applications

Sigma Receptor Ligands

1-Benzyl-2-phenylpiperidin-4-one derivatives have been studied for their affinity towards sigma receptors. For instance, compounds with 4-phenylpiperidin-4-ol and 4-benzylpiperidine moieties showed high affinity for sigma subtypes. These compounds, such as 2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate, exhibited significant selectivity and binding affinity, particularly for sigma1 sites. Such ligands may modulate tissue transglutaminase expression in astroglial cells, suggesting potential applications in neurological research (Prezzavento et al., 2007).

Solid-State Conformation Studies

Research on the solid-state conformations of 4-phenylpiperidine derivatives, which are structurally similar to 1-Benzyl-2-phenylpiperidin-4-one, has been conducted to understand their chiroptical properties in solution. Such studies are significant for the development of analgetics and understanding their interactions at the molecular level (Poupaert & Portoghese, 2010).

Melanin Concentrating Hormone Receptor Antagonists

Compounds derived from 1-Benzyl-2-phenylpiperidin-4-one, such as 4-(1-Benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one, have been discovered as melanin concentrating hormone receptor 1 (MCHr1) antagonists. These derivatives show promise in causing dose-dependent weight loss in obese mice, highlighting their potential in obesity research and treatment (Kym et al., 2005).

Poly(ADP-ribose) Polymerase Inhibitors

1-Benzyl-2-phenylpiperidin-4-one derivatives have been explored in the synthesis of potent poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors, like A-966492, demonstrate significant potency against PARP-1 enzyme and exhibit promising characteristics such as oral bioavailability, the ability to cross the blood-brain barrier, and potential efficacy in cancer models (Penning et al., 2010).

Future Directions

Piperidine derivatives, including 1-Benzyl-2-phenylpiperidin-4-one, are significant in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and play a crucial role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Benzyl-2-phenylpiperidin-4-one, is an important task of modern organic chemistry .

properties

IUPAC Name

1-benzyl-2-phenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-17-11-12-19(14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBALVCQZRIWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340145
Record name 1-Benzyl-2-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-phenylpiperidin-4-one

CAS RN

167705-56-8
Record name 1-Benzyl-2-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Poeschl, DM Mountford, RC Hider, A Cilibrizzi - ACS omega, 2020 - ACS Publications
A concise and high-yielding double aza-Michael reaction is presented as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. The …
Number of citations: 4 pubs.acs.org

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